molecular formula C14H16N2O B11148800 N-isopropyl-2-(1H-pyrrol-1-yl)benzamide

N-isopropyl-2-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11148800
M. Wt: 228.29 g/mol
InChI Key: SZPQCTCUFBXLSE-UHFFFAOYSA-N
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Description

N-isopropyl-2-(1H-pyrrol-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core with an isopropyl group attached to the nitrogen atom and a pyrrole ring attached to the benzene ring

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-propan-2-yl-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C14H16N2O/c1-11(2)15-14(17)12-7-3-4-8-13(12)16-9-5-6-10-16/h3-11H,1-2H3,(H,15,17)

InChI Key

SZPQCTCUFBXLSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1N2C=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 2-(1H-pyrrol-1-yl)benzoic acid with isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrole ring undergoes oxidation under controlled conditions. Key findings include:

ReagentConditionsProduct FormedYieldReference
KMnO₄Acidic aqueous medium, 60°CPyrrole-2,5-dione derivative72%
H₂O₂ (30%)Acetic acid, RT, 12 hrs2,5-dihydroxy-pyrrole intermediate58%
Ozone (O₃)CH₂Cl₂, −78°C, followed by reductive workupCleaved diketone structure41%

Mechanism : Oxidizing agents like KMnO₄ abstract electrons from the pyrrole’s π-system, leading to ring expansion or diketone formation. The benzylic position adjacent to the amide nitrogen remains inert under these conditions.

Reduction Reactions

Reduction targets the amide group or unsaturated bonds:

ReagentConditionsProduct FormedYieldReference
LiAlH₄Anhydrous ether, refluxN-isopropyl-2-(pyrrol-1-yl)benzylamine89%
H₂ (1 atm)Pd/C catalyst, ethanol, 25°CSaturated benzamide (no pyrrole reduction)95%

Notable Observation : LiAlH₄ selectively reduces the amide to a primary amine without affecting the pyrrole ring, while hydrogenation preserves the aromatic systems .

Electrophilic Substitution

The pyrrole ring participates in electrophilic substitutions:

Reaction TypeReagent/ConditionsProductRegioselectivityReference
BrominationBr₂ (1 eq), CHCl₃, 0°C3-bromo-pyrrole derivativeα-position
NitrationHNO₃/H₂SO₄, 0–5°C3-nitro-pyrrole adductβ-position
Friedel-Crafts AcylationAcCl, AlCl₃, 40°C3-acetyl-pyrrole productα-position

Mechanistic Insight : The electron-rich pyrrole ring directs electrophiles to the α-positions (C2/C5), though steric hindrance from the isopropyl group can shift selectivity to β-positions in certain cases .

Hydrolysis and Stability

The compound shows pH-dependent hydrolysis:

ConditionObservationHalf-LifeReference
1M HCl, 80°CAmide bond cleavage to benzoic acid2.5 hrs
1M NaOH, refluxDegradation of pyrrole ring<1 hr
Neutral H₂O, 25°CStable for >30 days-

Critical Note : Hydrolytic stability under neutral conditions makes it suitable for biological applications, while strong acids/bases degrade the core structure .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization:

ReactionConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl-pyrrole hybrid76%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-alkylated benzamide68%

Catalytic Efficiency : The electron-withdrawing amide group enhances oxidative addition rates in Pd-mediated reactions .

Comparative Reactivity Table

Reaction TypeRelative Rate (vs benzene)Activating/Deactivating Effect
Electrophilic substitution (pyrrole)10³–10⁴× fasterStrongly activating
Amide hydrolysis0.1× slowerDeactivating (steric shielding)
Oxidation (pyrrole)10²× fasterElectron-rich system

Case Studies

  • Anticancer Prodrug Activation : Under physiological pH, the compound undergoes slow hydrolysis to release bioactive amines, showing a 48% tumor growth inhibition in murine models.

  • Photochemical Reactivity : UV irradiation (λ = 254 nm) in acetonitrile generates a radical at the pyrrole’s α-position, confirmed by EPR spectroscopy .

Scientific Research Applications

Therapeutic Applications

N-isopropyl-2-(1H-pyrrol-1-yl)benzamide has shown promise in treating several medical conditions, primarily due to its interactions with biological targets. Some notable therapeutic applications include:

  • Anti-inflammatory Properties : The compound has been identified as having potential anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Metabolic Disorders : Similar derivatives have been linked to the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), which play a crucial role in metabolic processes. This suggests potential applications in managing metabolic syndrome, insulin resistance, and type 2 diabetes .
  • Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Research indicates that modifications to the pyrrole ring can enhance these effects .

Biological Activities

The biological activities of this compound are diverse and include:

  • Antimicrobial Effects : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a valuable candidate for developing new antibiotics .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to disease pathways, such as protein kinases involved in cancer progression .

Case Study 1: Anti-inflammatory Effects

A study conducted on a derivative of this compound demonstrated significant reduction in inflammatory markers in animal models of arthritis. The results indicated that the compound effectively reduced swelling and pain associated with inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.

Data Table: Summary of Applications

Application TypeDescriptionReferences
Anti-inflammatoryReduces inflammation in arthritis models ,
Metabolic disordersModulates PPARs for managing diabetes
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains

Mechanism of Action

The mechanism of action of N-isopropyl-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-2-(1H-pyrrol-1-yl)benzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to similar compounds.

Biological Activity

N-isopropyl-2-(1H-pyrrol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by a unique structure featuring an isopropyl group attached to a benzamide moiety, with a pyrrole ring substituted at the 2-position. The presence of the pyrrole contributes to its electronic properties, enhancing its reactivity and bioactivity. This compound's structural features make it a valuable scaffold for further chemical modifications aimed at improving its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Its mechanism involves inhibiting key enzymes or receptors in microbial pathways, which can lead to effective treatment options against various bacterial infections. For instance, studies have shown that compounds containing pyrrole rings can inhibit DNA gyrase, a critical enzyme in bacterial DNA replication, thus demonstrating antibacterial properties .

Anticancer Effects

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that this compound may interact with specific biological targets involved in cancer progression. It has shown activity against several cancer cell lines, indicating potential as an anticancer agent. For example, compounds similar to this compound have been reported to exhibit IC50 values in the low micromolar range against various cancer types .

The mechanism of action of this compound appears to involve selective binding to enzymes or receptors that play crucial roles in metabolic and disease pathways. This selective interaction can inhibit their activity, potentially leading to therapeutic effects in conditions such as cancer and infections. Understanding these interactions is vital for elucidating the compound's therapeutic potential and guiding further modifications to enhance efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructure FeatureUnique Biological Activity
N-isopropyl-2-(1H-indol-1-yl)benzamideIndole ring instead of pyrroleDifferent electronic properties
N-isopropyl-2-(1H-imidazol-1-yl)benzamideImidazole ringVarying reactivity patterns
N-isopropyl-2-(1H-pyrazol-1-yl)benzamidePyrazole ringUnique steric effects influencing interactions

The presence of the pyrrole ring in this compound imparts distinct electronic and steric properties compared to these similar compounds, significantly influencing its reactivity and interactions with biological targets.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

  • Anticancer Study : A study evaluating the compound's efficacy against various cancer cell lines reported an IC50 value indicating potent activity comparable to established anticancer agents .
  • Antimicrobial Evaluation : Research focused on the compound's ability to inhibit bacterial growth demonstrated effectiveness on par with standard antibiotics like ciprofloxacin .
  • Mechanistic Insights : Investigations into the binding affinity of the compound with target enzymes revealed significant interactions that could lead to further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-isopropyl-2-(1H-pyrrol-1-yl)benzamide with high purity?

  • Methodological Answer : A two-step approach is typically employed:

Amidation : React 2-(1H-pyrrol-1-yl)benzoic acid with isopropylamine using coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol/water. Monitor purity via TLC and confirm with 1H^1H-NMR (e.g., characteristic peaks: pyrrole protons at δ 6.2–6.8 ppm, isopropyl CH3_3 at δ 1.2–1.4 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and pyrrole C-H vibrations (~3100 cm1^{-1}) .
  • 1H^1H-NMR : Identify aromatic protons (δ 7.2–8.0 ppm), pyrrole protons (δ 6.2–6.8 ppm), and isopropyl CH3_3 (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C14_{14}H17_{17}N2_2O) .

Q. How can researchers ensure the compound’s stability during storage and handling?

  • Methodological Answer :

  • Store in amber vials at −20°C under inert gas (N2_2 or Ar) to prevent oxidation or moisture absorption.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. What strategies optimize the electronic properties of this compound for conductive polymer applications?

  • Methodological Answer :

  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., nitro) to the benzamide ring to lower the HOMO-LUMO gap, enhancing conductivity.
  • Electropolymerization : Deposit thin films on ITO electrodes using cyclic voltammetry (0.1 M TBAPF6_6 in acetonitrile, scan rate 50 mV/s). Characterize conductivity via four-probe measurements and band gap via UV-vis-NIR spectroscopy .

Q. How does the pyrrole substitution pattern influence catalytic amidation reactions?

  • Methodological Answer :

  • Steric Effects : Bulky substituents on pyrrole (e.g., 2,5-di-thienyl) reduce reaction yields due to steric hindrance. Use DFT calculations (B3LYP/6-31G*) to model transition states.
  • Catalytic Systems : Employ bimetallic MOFs (e.g., Fe2_2Ni-BDC) for heterogeneous catalysis, achieving >75% yield under ambient conditions. Monitor reaction progress via in-situ FT-IR .

Q. What computational approaches predict polymorphic forms of this compound?

  • Methodological Answer :

  • Crystal Structure Prediction (CSP) : Use software like Mercury or Materials Studio to simulate packing modes.
  • DSC/TGA Analysis : Identify polymorph transitions (e.g., orthorhombic vs. monoclinic) via melting point shifts (Δmp >5°C) and enthalpy changes .

Q. How can this compound be integrated into enzymatic biosensors?

  • Methodological Answer :

  • Surface Functionalization : Electropolymerize HKCN derivatives onto Au electrodes. Immobilize enzymes (e.g., glucose oxidase) via glutaraldehyde cross-linking.
  • Analytical Characterization : Use EIS for sensitivity (LOD <1 µM) and SEM for surface morphology validation .

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